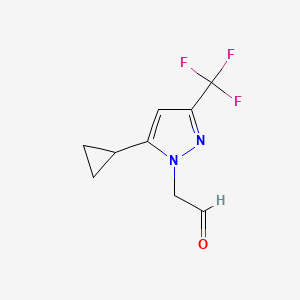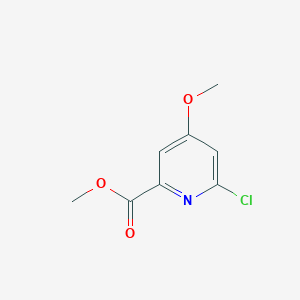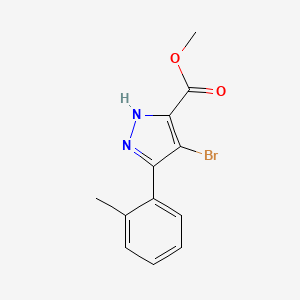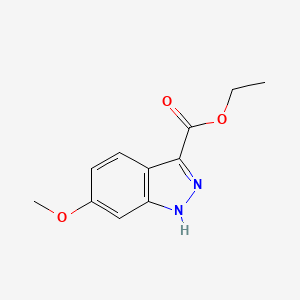
4-chloro-1-N,1-N-diméthylbenzène-1,3-disulfonamide
Vue d'ensemble
Description
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide is a useful research compound. Its molecular formula is C8H11ClN2O4S2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de matériaux non linéaires (NLO)
4-chloro-1-N,1-N-diméthylbenzène-1,3-disulfonamide: présente des applications potentielles dans le développement de matériaux NLO. Ces matériaux sont essentiels pour l'optoélectronique et la photonique en raison de leur capacité à modifier la fréquence de la lumière. La structure du composé, qui comprend un cycle benzénique et des groupes sulfonyle, peut contribuer à un degré élevé d'hyperpolarisabilité moléculaire .
Électronique organique
Les propriétés électroniques de ce composé pourraient être exploitées dans le domaine de l'électronique organique. Sa structure moléculaire suggère qu'il pourrait être utilisé dans la conception de semi-conducteurs organiques, qui sont plus légers, plus flexibles et potentiellement moins coûteux que leurs homologues inorganiques .
Intermédiaire de synthèse chimique
Ce composé pourrait servir d'intermédiaire dans la synthèse de molécules plus complexes. Ses groupes sulfonyle réactifs en font un candidat pour diverses réactions de substitution, conduisant potentiellement à de nouveaux médicaments ou produits agrochimiques .
Chimie analytique
En chimie analytique, This compound pourrait être utilisé comme standard ou réactif en raison de sa structure et de ses propriétés bien définies. Il pourrait aider à la quantification ou à l'identification d'autres substances .
Recherche en science des matériaux
La stabilité thermique et les propriétés mécaniques du composé pourraient présenter un intérêt pour la science des matériaux. Les chercheurs pourraient explorer son incorporation dans des polymères pour améliorer leurs propriétés ou pour créer de nouveaux matériaux composites .
Thérapie photodynamique
Il est possible que ce composé puisse être étudié pour son utilisation en thérapie photodynamique. Sa structure suggère qu'il pourrait interagir avec la lumière d'une manière qui pourrait être exploitée pour cibler et détruire les cellules cancéreuses .
Science de l'environnement
En science de l'environnement, le composé pourrait être étudié pour son interaction avec les polluants. Il pourrait agir comme un catalyseur dans la dégradation de substances nocives ou être utilisé pour détecter les toxines environnementales .
Conception et découverte de médicaments
Enfin, le squelette moléculaire du composé pourrait être utilisé dans la conception et la découverte de médicaments. Ses caractéristiques chimiques pourraient lui permettre de se lier sélectivement à certaines cibles biologiques, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .
Mécanisme D'action
- The electrophilic chlorine can react with electron-rich sites on proteins or other cellular components, leading to changes in their function or structure .
Mode of Action
- is a plausible mode of action for this compound. In this process, the chlorine atom (Cl) acts as an electrophile, replacing a hydrogen atom on the aromatic ring.
Propriétés
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZWVIAKBYUMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)



![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)





![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)


